Sodium 5-methylpyridazine-3-carboxylate Sodium 5-methylpyridazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1955557-83-1
VCID: VC4525663
InChI: InChI=1S/C6H6N2O2.Na/c1-4-2-5(6(9)10)8-7-3-4;/h2-3H,1H3,(H,9,10);/q;+1/p-1
SMILES: CC1=CC(=NN=C1)C(=O)[O-].[Na+]
Molecular Formula: C6H5N2NaO2
Molecular Weight: 160.108

Sodium 5-methylpyridazine-3-carboxylate

CAS No.: 1955557-83-1

Cat. No.: VC4525663

Molecular Formula: C6H5N2NaO2

Molecular Weight: 160.108

* For research use only. Not for human or veterinary use.

Sodium 5-methylpyridazine-3-carboxylate - 1955557-83-1

Specification

CAS No. 1955557-83-1
Molecular Formula C6H5N2NaO2
Molecular Weight 160.108
IUPAC Name sodium;5-methylpyridazine-3-carboxylate
Standard InChI InChI=1S/C6H6N2O2.Na/c1-4-2-5(6(9)10)8-7-3-4;/h2-3H,1H3,(H,9,10);/q;+1/p-1
Standard InChI Key RINNLLXQIGULSS-UHFFFAOYSA-M
SMILES CC1=CC(=NN=C1)C(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

Sodium 5-methylpyridazine-3-carboxylate features a pyridazine core substituted with a methyl group at position 5 and a carboxylate group at position 3, neutralized by a sodium ion. Key structural attributes include:

PropertyValue/Descriptor
Molecular FormulaC₆H₅N₂NaO₂
Molecular Weight160.11 g/mol
SMILESCC1=CC(=NN=C1)C(=O)[O-].[Na+]
InChI KeyRINNLLXQIGULSS-UHFFFAOYSA-M
Parent Compound5-Methylpyridazine-3-carboxylic acid
Charge-1 (carboxylate), +1 (sodium)

The planar pyridazine ring facilitates π-π stacking interactions, while the carboxylate group enhances water solubility compared to the protonated parent acid .

Spectroscopic Signatures

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous pyridazine carboxylates exhibit characteristic features:

  • ¹H NMR: Methyl protons resonate at δ 2.4–2.6 ppm; aromatic protons appear downfield (δ 7.5–8.5 ppm) due to electron-withdrawing carboxylate .

  • IR: Strong absorption bands at 1570–1610 cm⁻¹ (C=O asymmetric stretch) and 1400–1450 cm⁻¹ (COO⁻ symmetric stretch) .

Synthesis and Industrial Scalability

Conventional Synthetic Routes

The synthesis typically involves two stages: (1) functionalization of the pyridazine ring and (2) carboxylation/salt formation. A patent (CN101508677B) outlines a scalable method for related compounds, adaptable to this target molecule :

  • Methylation:

    • React 3-chloro-6-methylpyridazine with sodium methoxide in refluxing methanol (1–5:1 molar ratio).

    • Yield: >90% 3-methoxy-6-methylpyridazine after extraction and solvent removal.

  • Oxidation and Carboxylation:

    • Treat intermediate with sulfuric acid and potassium dichromate (2–6:1 oxidant ratio) under reflux.

    • Neutralize with inorganic base (e.g., NaOH), isolate via ethanol recrystallization.

    • Final yield: ~33% after purification .

Process Optimization Challenges

  • Oxidant Selection: Dichromates pose environmental concerns; modern alternatives like KMnO₄ or catalytic oxidation warrant investigation.

  • Sodium Salt Formation: pH control during acid-base titration is critical to prevent decarboxylation .

Physicochemical and Thermodynamic Properties

Solubility and Stability

PropertySodium SaltParent Acid
Water SolubilityHigh (>100 mg/mL)Low (<10 mg/mL)
pKaN/A (salt)~2.5 (carboxyl group)
Thermal StabilityDecomposes >250°CMelts at 180–185°C

The sodium salt’s hygroscopic nature necessitates anhydrous storage conditions .

Reactivity Profile

  • Nucleophilic Sites: Pyridazine N-atoms participate in coordination chemistry.

  • Electrophilic Substitution: Methyl and carboxylate groups direct further functionalization at positions 4 and 6 .

Applications in Pharmaceutical Development

Radiopharmaceutical Precursors

A 2022 Journal of Medicinal Chemistry study utilized analogous pyridazine carboxylates to synthesize [¹¹C]mG2N001, a positron emission tomography (PET) ligand targeting metabotropic glutamate receptors (mGluR2) . Key advantages of sodium 5-methylpyridazine-3-carboxylate in this context include:

  • Rapid radiolabeling via O-[¹¹C]methylation of phenolic precursors.

  • High molar activity (212 ± 76 GBq/µmol) crucial for imaging sensitivity .

Antibacterial Agents

Structure-activity relationship (SAR) studies on pyridazine derivatives reveal that:

  • 3-Carboxylate Group: Enhances target binding via ionic interactions (e.g., with bacterial PanD enzyme).

  • 5-Methyl Substituent: Improves membrane permeability relative to bulkier groups .

Agricultural and Industrial Relevance

Herbicidal intermediates

Patent US5332824A demonstrates that 2-amino-5-methylpyridine derivatives—structurally related to sodium 5-methylpyridazine-3-carboxylate—serve as precursors to herbicides like those in EP-A 432600 . Potential applications include:

  • Synthesis of acetyl-CoA carboxylase inhibitors.

  • Soil-stable formulations due to sodium salt solubility .

Antifungal Activity

Pyridazine carboxylates exhibit moderate activity against Ralstonia solanacearum, the causative agent of bacterial wilt in tomatoes. Molecular docking suggests binding to Type III secretion system (T3SS) regulators .

Future Research Directions

  • Green Synthesis: Replace dichromate oxidants with enzymatic or electrochemical methods.

  • Polymer-Bound Catalysts: Immobilize intermediates on resins to streamline purification .

  • Therapeutic Expansion: Explore kinase inhibition (e.g., JAK2, EGFR) given structural homology to known inhibitors .

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